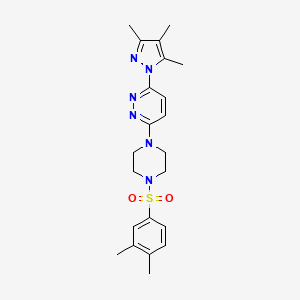
3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1013819-77-6) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O2S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1013819-77-6 |
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, and a pyridazine moiety that enhances its pharmacological profile. The presence of the sulfonyl group is significant for its potential interactions with proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with various protein targets. The sulfonyl group can participate in hydrogen bonding and ionic interactions, enhancing the compound's affinity for biological macromolecules. The piperazine ring is known to facilitate binding to neurotransmitter receptors, while the pyrazole component may influence signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyridazine derivative exhibit antiproliferative effects against a range of human cancer cell lines. For instance, derivatives linked to piperazine have shown significant cytotoxicity against breast cancer and lung cancer cell lines, suggesting that this compound may also possess similar properties due to structural analogies.
Neuropharmacological Effects
The piperazine structure is often associated with psychotropic effects. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin receptors (5-HT) and dopamine receptors may lead to modulation of mood and anxiety levels.
Enzyme Inhibition
Preliminary data suggest that the compound could act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related piperazine derivatives have shown inhibition against butyrylcholinesterase (BChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies
- Antiproliferative Effects : A study demonstrated that a structurally similar compound exhibited IC50 values in the micromolar range against various cancer cell lines. This indicates a promising avenue for further exploration of the compound's anticancer properties.
- Neuropharmacological Studies : In an experimental model, derivatives of this compound were tested for their effects on anxiety-like behavior in rodents. Results indicated a significant reduction in anxiety behaviors compared to controls, supporting the hypothesis of its neuropharmacological potential.
- Enzyme Interaction Studies : Research on related compounds revealed that they could inhibit BChE effectively, suggesting that this compound might also share similar inhibitory characteristics, warranting further investigation into its mechanism of action.
属性
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15-6-7-20(14-16(15)2)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJPWIFGPANFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













